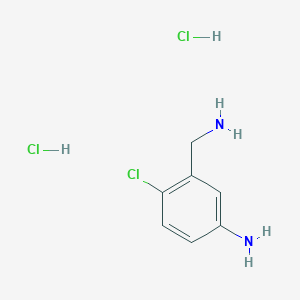
3-(Aminomethyl)-4-chloroaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-chloroaniline dihydrochloride (also known as S-(-)-3-(Aminomethyl)-4-chlorobenzylamine dihydrochloride) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water, and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Photochemical Generation and Reactivity
- 4-Chloroaniline, related to 3-(Aminomethyl)-4-chloroaniline dihydrochloride, has been studied for its photochemical properties. When irradiated in polar solvents, it generates triplet phenyl cations, which can react with various substrates forming different products (Guizzardi et al., 2001).
Biodegradation of Chloroanilines
- Chloroanilines, including 3,4-dichloroaniline, are used in various industries, but are toxic and persistent pollutants. Research has isolated bacteria capable of degrading these compounds, which is crucial for bioremediation strategies (Kang & Kim, 2007).
Synthesis of Chemical Compounds
- The compound has applications in the synthesis of various chemical compounds, such as 1,6-hexanedione dihydrochlorides and related structures, useful in pharmaceutical chemistry (Agababyan et al., 2002).
Reductive Dehalogenation in Environmental Remediation
- Studies on chloroaniline-based compounds, including 3,4-dichloroaniline, have shown their biodegradation under certain conditions, which is significant for remediating contaminated environments (Kuhn & Suflita, 1989).
Electrochemical Studies
- Electrochemical studies of chloroanilines have provided insights into their behavior and potential applications in electrochemical processes (Kádár et al., 2001).
Photovoltaic Applications
- Derivatives of chloroanilines have been investigated for their use in organic–inorganic photodiode fabrication, highlighting their potential in the field of renewable energy (Zeyada et al., 2016).
Agricultural Impact Studies
- The uptake and impact of dichloroaniline on crops like maize under different environmental conditions have been studied, important for understanding its environmental and agricultural implications (Droulia & Odos, 2013).
Propiedades
IUPAC Name |
3-(aminomethyl)-4-chloroaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-2-1-6(10)3-5(7)4-9;;/h1-3H,4,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBHKHMWWADKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4-chloroaniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

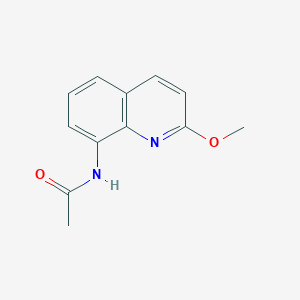
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)
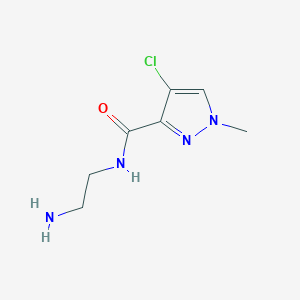
![7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382238.png)
![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2382239.png)

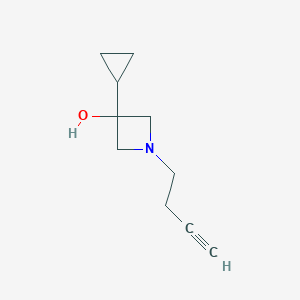
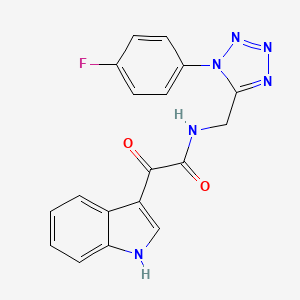
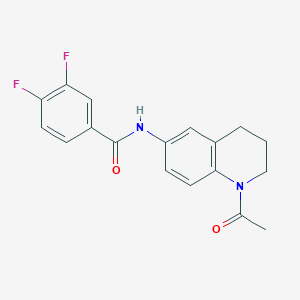
![N-(2-ethoxyphenyl)-1-(4-methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxamide](/img/structure/B2382249.png)
![1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2382250.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2382251.png)
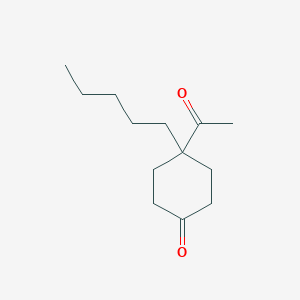
![[5-Ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B2382254.png)